molecular formula C10H8F2O3 B15311259 Methyl 3-(2,2-difluoroacetyl)benzoate

Methyl 3-(2,2-difluoroacetyl)benzoate

Cat. No.: B15311259
M. Wt: 214.16 g/mol
InChI Key: JGFHIAYLEZAYHW-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-difluoroacetyl)benzoate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzoic acid, where the methyl ester is substituted with a difluoroacetyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-difluoroacetyl)benzoate typically involves the esterification of 3-(2,2-difluoroacetyl)benzoic acid. One common method is the reaction of 3-(2,2-difluoroacetyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroacetyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(2,2-difluoroacetyl)benzoic acid.

    Reduction: Methyl 3-(difluoromethyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(2,2-difluoroacetyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,2-difluoroacetyl)benzoate exerts its effects depends on its interaction with molecular targets. The difluoroacetyl group can form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,2-difluoroacetyl)benzoate: C10H8F2O3

    Methyl 3-(2,2-difluoroacetyl)phenylacetate: C11H10F2O3

    Methyl 3-(2,2-difluoroacetyl)benzamide: C9H7F2NO2

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoroacetyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it valuable in medicinal chemistry and other research areas.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(2,2-difluoroacetyl)benzoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3

InChI Key

JGFHIAYLEZAYHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C(F)F

Origin of Product

United States

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